molecular formula C10H12F3N3 B1374017 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine CAS No. 1221278-89-2

2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine

Cat. No. B1374017
CAS RN: 1221278-89-2
M. Wt: 231.22 g/mol
InChI Key: YPYPPQVTDZINMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine, also known as 4-pyrimidin-2-ylpiperidine-4-trifluoromethyl, is a heterocyclic compound that is widely used in scientific research. It is a versatile compound that has many applications in the field of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Ortho C–H Arylation in Medicinal Chemistry

The compound has been utilized in the Pd-catalyzed ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This process is significant in medicinal chemistry as it allows for the introduction of biphenyl groups into the pyrimidine core, which can enhance the pharmacological properties of the resulting compounds.

Synthesis of Piperodione Analogues

It serves as a building block in the synthesis of piperodione analogues . Piperodione is a natural product with potential biological activity, and the ability to create its analogues opens up opportunities for systematic structure-activity relationship studies.

Gram-Scale Synthesis

This compound has been proven to be practical for gram-scale synthesis , which is essential for the production of sufficient quantities of a compound for biological testing and further development.

properties

IUPAC Name

2-piperidin-4-yl-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-3-6-15-9(16-8)7-1-4-14-5-2-7/h3,6-7,14H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYPPQVTDZINMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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